molecular formula C23H29N3O2 B505461 2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

Cat. No.: B505461
M. Wt: 379.5g/mol
InChI Key: KCYWCGUCEIIGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide is a complex organic compound with a molecular formula of C23H29N3O2 and a molecular weight of 379.49526 . This compound is notable for its intricate structure, which includes a piperazine ring and a benzamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods often involve:

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5g/mol

IUPAC Name

2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C23H29N3O2/c1-17(2)16-22(27)26-14-12-25(13-15-26)20-10-8-19(9-11-20)24-23(28)21-7-5-4-6-18(21)3/h4-11,17H,12-16H2,1-3H3,(H,24,28)

InChI Key

KCYWCGUCEIIGQF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C

Origin of Product

United States

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